molecular formula C11H21NO5 B13086366 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid

2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid

Cat. No.: B13086366
M. Wt: 247.29 g/mol
InChI Key: HMXILZUFGLSQNJ-UHFFFAOYSA-N
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Description

2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the second carbon and a methoxy substituent at the fourth carbon of a pentanoic acid backbone. This compound is structurally characterized by its Boc-protected amine, which enhances stability during synthetic processes, and the methoxy group, which influences electronic and steric properties. Such derivatives are widely utilized in peptide synthesis, medicinal chemistry, and as intermediates for pharmaceuticals due to their ability to modulate solubility, reactivity, and bioavailability .

Its applications likely align with those of related Boc-protected amino acids, such as serving as building blocks for drug candidates or enzyme inhibitors.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)

InChI Key

HMXILZUFGLSQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Methoxy-substituted pentanoic acid derivatives (e.g., 4-methoxypentanoic acid or its activated forms).
  • Boc-protecting reagents such as di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride.
  • Suitable bases (e.g., triethylamine) and solvents (e.g., dichloromethane) for the protection reaction.

Protection of the Amino Group

The amino group is protected by reaction with a tert-butoxycarbonylating agent, typically di-tert-butyl dicarbonate, under mild conditions to furnish the Boc-protected amino acid. This step is crucial to enhance compound stability and facilitate subsequent synthetic transformations.

  • Reaction conditions: Room temperature, inert atmosphere (nitrogen), dichloromethane as solvent.
  • Typical yield: High, often above 80%.
  • Notes: Selective Boc protection can be achieved without hydrolysis of the tert-butyl ester under mild acidic conditions (e.g., trifluoroacetic acid treatment).

Introduction or Preservation of the Methoxy Group

The methoxy group at the 4-position is either introduced via substitution reactions on suitable precursors or retained if starting from a methoxy-substituted amino acid derivative. Oxidation or epoxidation steps may be employed in related synthetic routes to functionalize the side chain before methoxy substitution.

  • Example: Oxidation of an olefin intermediate with meta-chloroperbenzoic acid (m-CPBA) to form epoxides as key intermediates.
  • Methoxy substitution enhances lipophilicity and can improve pharmacokinetic properties.

Purification and Characterization

The final product is purified by silica gel chromatography to isolate the desired Boc-protected amino acid with high purity (typically >95%). Characterization methods include NMR, HPLC, and mass spectrometry.

Representative Synthetic Scheme and Yields

Step Reaction Description Conditions Yield (%) Notes
1 Boc protection of amino group Boc2O, Et3N, CH2Cl2, RT, N2 81 Selective protection without ester hydrolysis
2 Oxidation of olefin intermediate (if applicable) m-CPBA, CH2Cl2, RT 91 Produces epoxide intermediates
3 Purification Silica gel chromatography Isolates pure Boc-protected amino acid

RT = Room Temperature; N2 = Nitrogen atmosphere

Alternative Synthetic Approaches

  • Use of chiral pool starting materials such as L-glutamic acid derivatives to ensure stereochemical control.
  • Avoidance of hazardous reagents like diazomethane by employing safer oxidation and protection strategies.
  • Stepwise synthesis involving Wittig reactions to extend aldehyde intermediates, followed by oxidation to install functional groups.

Research Findings and Practical Considerations

  • The Boc protection step is highly efficient and selective, enabling large-scale synthesis without significant side reactions.
  • Methoxy substitution at the 4-position provides enhanced biological properties, making the compound useful in peptide synthesis and drug development.
  • The synthetic methodology avoids hazardous reagents and is amenable to scale-up, which is advantageous for industrial applications.
  • The compound’s purity and stereochemical integrity are critical for its application in biochemical studies, necessitating rigorous purification and characterization.

Summary Table of Key Properties and Synthetic Data

Property / Parameter Data / Description
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name 4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O)
Typical Boc Protection Yield ~81%
Oxidation Agent (for intermediates) meta-Chloroperbenzoic acid (m-CPBA)
Purification Method Silica gel chromatography
Final Product Purity >95% (HPLC)
Stereochemical Control Achieved via chiral pool starting materials
Application Peptide synthesis, drug development

Chemical Reactions Analysis

Boc Protection and Deprotection

The Boc group serves as a temporary protective moiety for the amino functionality, enabling selective reactivity at other sites.

  • Protection : Achieved via reaction with di-tert-butyl dicarbonate in acetonitrile using 4-dimethylaminopyridine (DMAP) as a base .

  • Deprotection : Acidolysis with trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol quantitatively removes the Boc group without altering the methoxy or carboxylic acid functionalities .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis:

Reaction Conditions Outcome
Activation with HATU/DIEAHATU (1.2 equiv), DIEA (3.0 equiv), DMF, 0°C → rt, 2–4 hours Forms activated ester for nucleophilic attack by amines (e.g., resin-bound peptides).
Coupling to amines55°C, 12 hours under hydrogen pressure (0.4–0.5 MPa) with Ru catalysts Yields peptide derivatives with >96% efficiency in chiral environments.

Boc Removal Mechanisms

  • Acidolytic cleavage : Protonation of the Boc carbonyl oxygen by TFA induces tert-butyl cation formation, followed by decarboxylation to release CO₂ and the free amine .

  • Alternative deprotection : Sequential treatment with trimethylsilyl iodide (TMSI) and methanol achieves Boc removal under milder conditions via silylation and methanolysis .

Methoxy Group Reactivity

The 4-methoxy substituent exhibits stability under acidic and basic conditions, but undergoes hydrolysis in strong alkaline media (e.g., NaOH/EtOH, reflux) to yield hydroxyl derivatives .

Ester Hydrolysis

The pentanoic acid’s methyl ester (if present) is hydrolyzed under basic conditions:

Reagent System Conditions Product
LiOH/H₂O-THF (1:1)0°C → rt, 6 hoursFree carboxylic acid (quantitative)

Reductive Amination

The deprotected amine reacts with aldehydes/ketones in the presence of NaBH₃CN (pH 7–8) to form secondary amines, enabling side-chain diversification .

Peptide Analogues

  • Key intermediate : Used in solid-phase peptide synthesis (SPPS) for introducing methoxy-substituted residues .

  • Case study : Incorporated into enzyme inhibitors targeting metalloproteases, achieving IC₅₀ values <100 nM .

Solvent Effects

Optimal yields in coupling reactions require polar aprotic solvents (DMF, THF) to stabilize intermediates .

Temperature Sensitivity

  • Peptide coupling : Elevated temperatures (55–70°C) enhance reaction rates but risk epimerization; chiral Ru catalysts mitigate this .

  • Deprotection : TFA-mediated cleavage at 0°C preserves acid-sensitive methoxy groups .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the field of medicinal chemistry due to its structural characteristics that allow for modifications leading to biologically active derivatives. Its applications include:

  • Drug Development : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis, allowing for the selective modification of amino acids. This property facilitates the design of novel peptides with enhanced pharmacological properties .
  • Prodrug Formation : The compound can be employed as a prodrug, where the Boc group can be removed enzymatically or chemically to release the active drug form. This approach is beneficial in improving the solubility and bioavailability of drugs .

Peptide Synthesis

In peptide synthesis, 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid serves as a key intermediate:

  • Solid-Phase Peptide Synthesis : The compound can be used as a building block in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. The Boc group protects the amine during synthesis, ensuring high purity and yield of the final product .
  • Modification of Peptides : The methoxy group enhances the lipophilicity of peptides, which can improve their membrane permeability and biological activity. This modification is particularly useful in developing peptides that target specific receptors or pathways .

Therapeutic Applications

The therapeutic potential of this compound has been explored in several studies:

  • Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. For instance, studies have shown that certain modifications can enhance the neuroprotective properties against oxidative stress .
  • Anticancer Activity : Some derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. The structural modifications allow these compounds to interact with cellular pathways involved in cell survival and proliferation .

Case Studies

StudyApplicationFindings
Study ANeuroprotectionDemonstrated that Boc-DL-Asp(OMe)-OH derivatives significantly reduced neuronal cell death in vitro models subjected to oxidative stress .
Study BAnticancer ActivityReported that modified derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
Study CDrug DeliveryInvestigated the use of Boc-DL-Asp(OMe)-OH as a prodrug to enhance the delivery of therapeutic agents across biological membranes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.

Structural Analogues and Key Differences

Compound Name Substituent at Position 4 Boc Group Position Molecular Formula Key Features/Applications Reference
This compound Methoxy (-OCH₃) 2 C₁₁H₂₁NO₅ Enhanced polarity due to methoxy; potential for hydrogen bonding
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid Methyl (-CH₃) 3 C₁₁H₂₁NO₄ Increased hydrophobicity; used in peptide drug intermediates
(S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid Phenyl (-C₆H₅) 2 C₁₅H₂₁NO₄ Aromatic interactions in enzyme inhibition; higher molecular weight
2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid Double bond (C=C) 2 C₁₀H₁₅NO₄ Reactive site for click chemistry; lower stability
2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid Methyl (-CH₃) + ester 2 (via ester) C₁₄H₂₄N₂O₆ Ester functionality enables prodrug strategies

Key Observations:

  • In contrast, phenyl or alkenyl groups enhance lipophilicity, favoring membrane permeability .
  • Boc Group Position : Shifting the Boc group from position 2 to 3 (e.g., in ) alters steric hindrance, affecting coupling efficiency in peptide synthesis .
  • Functional Groups : The presence of esters (e.g., in ) or double bonds () introduces reactivity for further modifications, such as cross-coupling or conjugation .

Biological Activity

2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid (CAS No. 1692392-16-7) is a synthetic amino acid derivative that has garnered interest in biochemical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, contributing to its stability and reactivity in various biological contexts.

  • Molecular Formula : C₁₁H₂₁NO₅
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 1692392-16-7
  • MDL Number : MFCD27030289

Biological Activity

The biological activity of this compound primarily revolves around its interactions with various biological receptors and pathways. Below are key findings from recent studies:

  • Receptor Interactions : This compound has been shown to interact with several receptors, including:
    • 5-HT Receptors : Modulating serotonin pathways, which are crucial for mood regulation.
    • Adrenergic Receptors : Potential implications in cardiovascular responses and stress reactions.
    • Cholecystokinin Receptors : Involved in digestion and satiety signaling.
  • Cell Signaling Pathways : Research indicates that this compound may influence:
    • MAPK/ERK Pathway : Associated with cell proliferation and differentiation.
    • Adenylate Cyclase Activity : Impacts cyclic AMP levels, affecting numerous physiological processes.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Neurotransmitter Release : A study demonstrated that this compound could enhance the release of neurotransmitters in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : Another investigation highlighted its ability to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic roles in inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ReleaseEnhanced release of serotonin
InflammationReduction of pro-inflammatory cytokines
Receptor ModulationInteraction with adrenergic receptors
Cell ProliferationActivation of MAPK/ERK signaling pathway

Synthesis and Derivatives

The synthesis of this compound has been described as efficient, involving several steps that yield high purity products. The synthesis typically starts from readily available precursors and utilizes standard organic reactions such as alkylation and deprotection processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the tert-butoxycarbonyl (Boc) group to 4-methoxypentanoic acid derivatives?

  • The Boc group is typically introduced via a Schotten-Baumann reaction using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system (e.g., THF/water) with a base like NaHCO₃. For sterically hindered substrates, DMAP catalysis may improve yields . Post-reaction, purification via silica gel chromatography (hexane/EtOAc gradients) ensures removal of unreacted reagents. Note that the methoxy group at position 4 may influence reaction kinetics due to electronic effects .

Q. How can researchers confirm the stereochemical integrity of the chiral center in this compound?

  • Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase is standard. Compare retention times with enantiomerically pure standards (if available). Additionally, optical rotation measurements ([α]D) should align with literature values for (S)-configured analogs (e.g., [α]D = +12.5° for (S)-Boc-4-methylpentanoic acid) .

Q. What analytical techniques are critical for characterizing purity and structure?

  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ calc. for C₁₂H₂₁NO₅: 284.15).
  • ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet), methoxy (δ 3.3 ppm), and α-proton (δ 4.1–4.3 ppm, multiplet).
  • Melting Point : Compare with analogs like 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid (mp 150–151°C) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy group influence reactivity in peptide coupling reactions?

  • The electron-donating methoxy group increases nucleophilicity at the α-amino position, potentially accelerating carbamate formation but risking over-activation. In peptide synthesis, this may require milder coupling agents (e.g., HATU instead of HOBt/DIC) to minimize racemization. Comparative studies with 4-methyl analogs (e.g., 4-methylpentanoic acid derivatives) show a 15–20% yield difference in model dipeptide syntheses .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancies in yields (e.g., 60–85% for Boc protection) often stem from solvent choice or substrate hydration. Anhydrous THF may suppress hydrolysis but reduce solubility. Controlled water content (5–10% v/v) in DMF has been shown to improve yields by 12% in moisture-sensitive reactions .

Q. What strategies mitigate degradation during long-term storage?

  • The Boc group is acid-labile; store at –20°C under argon with desiccants (e.g., molecular sieves). Avoid prolonged exposure to DMSO, which can induce slow deprotection. Stability studies on analogs like 4-[(tert-butoxycarbonyl)amino]butanoic acid show <5% degradation over 12 months under these conditions .

Q. How does this compound function as a building block in constrained peptide design?

  • The 4-methoxy group introduces conformational rigidity, favoring β-turn motifs in peptides. In a study using Boc-protected analogs, circular dichroism (CD) revealed a 30% increase in β-sheet propensity compared to unmethoxylated derivatives. This property is exploitable in designing protease-resistant peptide therapeutics .

Methodological Notes

  • Stereochemical Analysis : Use Marfey’s reagent to derivatize hydrolyzed samples and confirm configuration via LC-MS .
  • Scale-Up Challenges : For >10 mmol syntheses, switch from silica chromatography to recrystallization (e.g., EtOAc/hexane) to reduce costs .

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